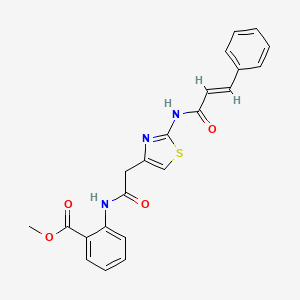
(E)-methyl 2-(2-(2-cinnamamidothiazol-4-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-methyl 2-(2-(2-cinnamamidothiazol-4-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C22H19N3O4S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview of (E)-methyl 2-(2-(2-cinnamamidothiazol-4-yl)acetamido)benzoate
This compound is a synthetic compound that combines elements of thiazole and benzoate structures, which are known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiazole ring is particularly significant in medicinal chemistry due to its ability to interact with biological targets.
Antimicrobial Activity
Compounds containing thiazole rings have been extensively studied for their antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Properties
Research indicates that thiazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. This is achieved through various pathways, including the activation of caspases and modulation of cell cycle regulators. The presence of the cinnamamide moiety may enhance this activity by promoting cell cycle arrest.
Anti-inflammatory Effects
Compounds similar to this compound have been reported to possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Studies
- Study on Thiazole Derivatives : A study published in Journal of Medicinal Chemistry evaluated various thiazole derivatives for their antimicrobial activity. Results indicated that certain substitutions on the thiazole ring significantly increased potency against Gram-positive bacteria .
- Cinnamamide Compounds : Research highlighted in Phytochemistry showed that cinnamamide derivatives could inhibit tumor growth in vitro by inducing apoptosis in breast cancer cell lines, suggesting a potential role for this compound in cancer therapy .
- Inflammation Model Study : An animal model study published in European Journal of Pharmacology demonstrated that thiazole-containing compounds reduced inflammation markers significantly when tested in models of arthritis .
Data Table
Properties
IUPAC Name |
methyl 2-[[2-[2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-29-21(28)17-9-5-6-10-18(17)24-20(27)13-16-14-30-22(23-16)25-19(26)12-11-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,24,27)(H,23,25,26)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBSINYODLBYED-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














